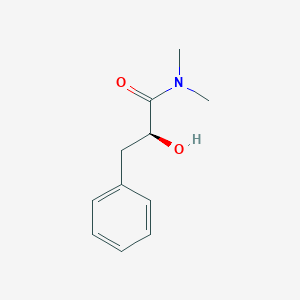
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid: is a chemical compound with the following structure:
Structure:C15H23N3O4
This compound serves as a rigid linker in the development of PROTACs (PROteolysis TAgeting Chimeras). PROTACs are innovative molecules designed for targeted protein degradation, offering a promising approach in drug discovery and therapeutic intervention .
Preparation Methods
Synthetic Routes: The synthetic route to obtain this compound involves several steps. While I don’t have specific details for this exact compound, similar linkers in the series include:
Industrial Production Methods: Industrial-scale production methods for this compound may vary, but they likely involve efficient synthetic strategies to achieve high yields and purity.
Chemical Reactions Analysis
Reactions: The compound can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Acid chlorides or anhydrides can be used for substitution reactions.
Major Products: The specific products formed depend on the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could lead to amines.
Scientific Research Applications
This compound finds applications in:
- Chemistry : As a versatile linker in drug development and chemical conjugates.
- Biology : In PROTAC-based protein degradation studies.
- Medicine : For targeted protein degradation therapies.
- Industry : In drug discovery and development.
Mechanism of Action
The precise mechanism by which this compound exerts its effects involves binding to specific molecular targets. It likely influences protein stability and degradation pathways, leading to targeted protein removal.
Comparison with Similar Compounds
Similar linkers in the series include:
- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenylacetic acid
- 2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-5-9(7-16)11-15-10(8-20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
OAAYQPOPUUGDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine](/img/structure/B12067883.png)





![(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12067930.png)





![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)

